FX1

BCL6 BTB domain binding affinity

FX1 is a potent, specific, and rationally designed small molecule inhibitor of the B-cell lymphoma 6 (BCL6) transcriptional repressor. It was developed using an in silico drug design functional-group mapping approach called SILCS and belongs to the second generation of BCL6 inhibitors derived from the 79-6 scaffold.

Molecular Formula C14H9ClN2O4S2
Molecular Weight 368.8 g/mol
Cat. No. B607574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFX1
SynonymsFX1;  FX-1;  FX 1.
Molecular FormulaC14H9ClN2O4S2
Molecular Weight368.8 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=O)C(=C2C=C1Cl)C3=C(N(C(=S)S3)CCC(=O)O)O
InChIInChI=1S/C14H9ClN2O4S2/c15-6-1-2-8-7(5-6)10(12(20)16-8)11-13(21)17(14(22)23-11)4-3-9(18)19/h1-2,5,21H,3-4H2,(H,18,19)
InChIKeyJYBGCTWNOMSQJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceRed solid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





FX1: A Rationally Designed, Second-Generation BCL6 BTB Inhibitor with Enhanced Affinity and In Vivo Efficacy


FX1 is a potent, specific, and rationally designed small molecule inhibitor of the B-cell lymphoma 6 (BCL6) transcriptional repressor [1]. It was developed using an in silico drug design functional-group mapping approach called SILCS and belongs to the second generation of BCL6 inhibitors derived from the 79-6 scaffold [1]. FX1 disrupts BCL6 repression complex formation by binding with high affinity to the BTB domain lateral groove, thereby reactivating BCL6 target genes and mimicking the phenotype of mice engineered with corepressor binding site mutations [1]. Its key differentiators are its significantly improved binding affinity and in vivo efficacy compared to its predecessor 79-6, as well as its established activity in both ABC-DLBCL and non-lymphoma models [1].

Why In-Class BCL6 Inhibitors Cannot Be Interchanged for FX1 in Critical Applications


While multiple BCL6 inhibitors exist, they cannot be considered interchangeable. FX1's unique binding mode and physicochemical properties confer distinct advantages in specific experimental and therapeutic contexts. For instance, the first-generation inhibitor 79-6 exhibits a significantly weaker binding affinity (Kd = 129 μM) and lower potency (IC50 = 318 μM) compared to FX1 (Kd = 7 μM, IC50 = 35 μM), rendering it far less effective in cellular and in vivo assays . Conversely, highly potent inhibitors like BI-3812 (IC50 < 3 nM) and novel degraders may offer alternative pharmacological profiles but lack the extensive multi-species PK and in vivo validation in lymphoma and immunology models that FX1 has accumulated [1]. Furthermore, the poor aqueous solubility of FX1 and related inhibitors has been a major hurdle for in vivo studies, a limitation addressed by the development of the FX1-specific prodrug AP-4-287, which provides a unique tool for enhanced bioavailability without altering the parent compound's mechanism [1]. These critical differences in affinity, potency, solubility, and validation underscore that simple substitution by another in-class inhibitor can lead to significantly different experimental outcomes.

FX1 Quantitative Differentiation: Head-to-Head Evidence vs. Comparators


Binding Affinity for BCL6 BTB Domain: FX1 vs. 79-6 and SMRT

FX1 exhibits a significantly higher binding affinity for the BCL6 BTB domain compared to both the endogenous corepressor SMRT and its structural analog 79-6. The dissociation constant (Kd) of FX1 is 7 μM, which represents a 4.3-fold improvement over SMRT (Kd = 30 μM) and an 18.4-fold improvement over the first-generation inhibitor 79-6 (Kd = 129 μM) . This enhanced binding translates to more effective disruption of the BCL6 repression complex .

BCL6 BTB domain binding affinity Kd

Potency in Cellular Reporter Assay: FX1 vs. 79-6

In a BCL6-dependent cellular reporter assay, FX1 demonstrated a 9.1-fold greater potency than 79-6. The IC50 for FX1 was determined to be 35 μM, compared to 318 μM for 79-6 . This significant difference underscores the functional impact of FX1's improved binding affinity in a live cell context .

BCL6 reporter assay IC50 cellular potency

Kinase Selectivity Profile of FX1

FX1 demonstrates a clean selectivity profile against a broad panel of kinases, which is critical for attributing observed biological effects specifically to BCL6 inhibition. When tested at a concentration of 10 μM, FX1 did not significantly inhibit any of the over 50 kinases in the panel . This level of selectivity is an important differentiator from less well-characterized or more promiscuous BCL6 inhibitors.

BCL6 kinase selectivity off-target specificity

Displacement of Corepressors from Chromatin: FX1 vs. Vehicle Control

FX1 effectively disrupts the functional interaction between BCL6 and its corepressors SMRT and BCOR at target gene promoters. Quantitative chromatin immunoprecipitation (ChIP) assays in SUDHL-6 DLBCL cells treated with 50 μM FX1 for 30 minutes showed a reduction in corepressor recruitment by 61-87% for SMRT and 67-82% for BCOR across multiple BCL6 target genes . This demonstrates that FX1 not only binds the BTB domain but also actively displaces the endogenous repression machinery.

BCL6 ChIP-qPCR corepressor SMRT BCOR

In Vivo Efficacy in DLBCL Xenograft Model: FX1 vs. 79-6

FX1 demonstrates superior in vivo efficacy compared to 79-6 in a direct comparison. In mice bearing OCI-Ly7 DLBCL xenografts, daily intraperitoneal administration of FX1 at 25 mg/kg resulted in 100% suppression of tumor growth . Under identical conditions, 79-6 achieved only 45% tumor growth suppression . This 2.2-fold improvement in in vivo activity highlights the translational advantage conferred by FX1's enhanced binding and potency.

DLBCL xenograft in vivo tumor suppression

Aqueous Solubility and In Vivo Delivery: FX1 vs. Its Prodrug AP-4-287

A known limitation of FX1 and other BCL6 BTB inhibitors is their poor aqueous solubility, which can hinder in vivo absorption and limit bioavailability [1]. To overcome this, the prodrug AP-4-287 was specifically synthesized from FX1 [1]. AP-4-287 exhibits significantly higher aqueous solubility and is readily converted back to the active parent compound FX1 after intraperitoneal administration in mice [1]. This prodrug strategy uniquely addresses a critical formulation challenge while preserving the pharmacological activity of FX1, enabling robust in vivo immunological studies.

BCL6 prodrug AP-4-287 solubility pharmacokinetics

Optimal Research and Industrial Application Scenarios for FX1


Investigating BCL6-Dependent Gene Repression in ABC-DLBCL Models

FX1 is the ideal tool for researchers studying the role of BCL6 in activated B-cell diffuse large B-cell lymphoma (ABC-DLBCL). Its 18.4-fold higher binding affinity for the BCL6 BTB domain over 79-6 and 4.3-fold higher affinity over the endogenous ligand SMRT ensures robust target engagement . In cellular assays, its 9.1-fold greater potency (IC50 = 35 μM vs. 318 μM for 79-6) translates to effective reactivation of BCL6 target genes and induction of apoptosis at achievable concentrations . These properties make FX1 superior to first-generation inhibitors for ex vivo studies on primary human ABC-DLBCL specimens and for establishing BCL6 dependency in cell lines [1].

Preclinical In Vivo Studies of DLBCL Tumor Growth and Regression

For laboratories conducting in vivo efficacy studies on DLBCL xenografts, FX1 offers a distinct advantage. A direct head-to-head comparison demonstrates that FX1 achieves 100% suppression of OCI-Ly7 tumor growth at 25 mg/kg/day i.p., while its analog 79-6 achieves only 45% suppression . Furthermore, low doses of FX1 have been shown to induce regression of established DLBCL tumors in mice [1]. Given its superior in vivo performance and its validated multi-species pharmacokinetics in both mice and non-human primates , FX1 is the preferred compound for testing the therapeutic potential of BCL6 inhibition in translational lymphoma models.

Studies of BCL6-Mediated Immune Regulation and Inflammation

FX1 is a valuable research tool beyond oncology, particularly in immunology. Its established use in reducing T follicular helper (Tfh) cells and resolving lymphoid follicle hyperplasia in a non-human primate model demonstrates its utility in studying germinal center reactions and B-cell responses . Moreover, in a murine model of LPS-induced sepsis, FX1 administration improved survival and reduced inflammatory cytokine production, indicating its potential in inflammation research [2]. For in vivo immunological studies where poor compound solubility is a concern, the FX1-derived prodrug AP-4-287 offers a validated solution with improved aqueous solubility and in vivo conversion to active FX1, making it the superior approach for investigating BCL6's role in T-cell activation and humoral immunity [3].

High-Confidence Target Validation and Selectivity Profiling

When the goal is to confidently attribute a biological phenotype to BCL6 inhibition, FX1's well-characterized selectivity profile is a critical asset. Unlike other BCL6 inhibitors that may lack extensive off-target characterization, FX1 has been rigorously tested against a panel of over 50 kinases at a concentration of 10 μM and showed no significant inhibition . This validated selectivity minimizes the risk of confounding off-target effects, making FX1 the preferred chemical probe for target validation studies, genetic interaction screens, and any application where precise mechanistic interpretation is paramount .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for FX1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.